Diethylmethylsilane (DEMS, CAS 760-32-7) is a specialized alkylhydrosilane utilized primarily as a tunable reducing agent, a highly reactive hydrosilylation reagent, and a single-source precursor for silicon carbide (SiC) deposition. From a procurement perspective, DEMS occupies a critical structural and physical middle ground between trimethylsilane and triethylsilane. It provides the handling convenience of a room-temperature liquid while offering a lower boiling point and reduced steric bulk compared to industry-standard triethylsilane. This precise balance makes it an essential material for workflows requiring accelerated reaction kinetics, low-temperature byproduct removal, or reduced thermal budgets in chemical vapor deposition .
Substituting Diethylmethylsilane with generic in-class alternatives frequently introduces severe processing bottlenecks. Triethylsilane (TES), the most common procurement substitute, is significantly more sterically hindered, which drastically slows down catalytic reductions. Furthermore, TES possesses a higher boiling point (107 °C), complicating the vacuum stripping of siloxane byproducts from thermally sensitive pharmaceutical intermediates. Conversely, trimethylsilane (TMS) boils at 6.7 °C, requiring specialized pressurized gas handling equipment that negates its steric advantages. In semiconductor applications, replacing DEMS with conventional dual-source precursors (e.g., silane and propane) forces deposition temperatures to exceed 1500 °C, which can destroy underlying device architectures and drastically increase manufacturing energy costs [1].
In catalytic hydrosilylation workflows, the steric bulk of the silane directly dictates the reaction rate. A competitive reaction assay using a molybdenum-based catalyst demonstrated that when benzaldehyde was exposed to a 1:1 mixture of triethylsilane and diethylmethylsilane, the reaction yielded the DEMS-derived silyl ether and the TES-derived silyl ether in a 2:1 ratio. This confirms that DEMS is quantitatively twice as reactive as the industry-standard TES under identical catalytic conditions due to its reduced steric profile [1].
| Evidence Dimension | Competitive hydrosilylation reaction rate (product ratio) |
| Target Compound Data | Diethylmethylsilane (2 equivalents of product formed) |
| Comparator Or Baseline | Triethylsilane (1 equivalent of product formed) |
| Quantified Difference | DEMS exhibits 2x higher reactivity compared to TES |
| Conditions | Mo-catalyzed competitive hydrosilylation of benzaldehyde (1:1 silane mixture) |
Allows process chemists to achieve higher yields and shorter cycle times in catalytic reductions where triethylsilane proves too slow or unreactive.
Post-reaction workup in silane-mediated reductions often requires the distillation of unreacted silane and siloxane byproducts. Diethylmethylsilane possesses a boiling point of 78 °C, which is 29 °C lower than that of triethylsilane (107 °C) while remaining a stable liquid at room temperature, unlike trimethylsilane (6.7 °C). This specific thermal profile allows DEMS and its byproducts to be completely stripped under mild vacuum conditions, preventing the thermal degradation of sensitive pharmaceutical intermediates during purification [1].
| Evidence Dimension | Boiling point / Volatility for vacuum stripping |
| Target Compound Data | Diethylmethylsilane (78 °C) |
| Comparator Or Baseline | Triethylsilane (107 °C) and Trimethylsilane (6.7 °C) |
| Quantified Difference | 29 °C lower boiling point than TES; stable liquid at RT unlike TMS |
| Conditions | Standard atmospheric pressure handling and distillation |
Ensures that unreacted silane and silanol byproducts can be evaporated rapidly without subjecting complex, heat-sensitive APIs to high temperatures.
In semiconductor manufacturing, the deposition of 3C-SiC films typically requires extreme temperatures when using dual-source precursors. Diethylmethylsilane functions as a highly efficient single-source precursor—containing both silicon and carbon in the same molecule—enabling the MOCVD growth of crystalline 3C-SiC films at substrate temperatures as low as 850–900 °C. This is a dramatic reduction compared to the 1500–1600 °C required for conventional silane and propane gas mixtures [1].
| Evidence Dimension | Required deposition temperature for SiC films |
| Target Compound Data | Diethylmethylsilane single-source precursor (850–900 °C) |
| Comparator Or Baseline | Silane + Propane dual-source baseline (1500–1600 °C) |
| Quantified Difference | Reduces thermal budget by >600 °C |
| Conditions | Metal-Organic Chemical Vapor Deposition (MOCVD) of 3C-SiC |
Enables the integration of SiC layers onto thermally sensitive substrates, lowering energy costs and expanding semiconductor design possibilities.
DEMS is the optimal choice for the reduction of carbonyls, imines, and alkenes in pharmaceutical manufacturing where triethylsilane is too sterically hindered to achieve acceptable reaction rates, or where its high-boiling byproducts complicate purification [1].
As a single-source CVD/ALD precursor, DEMS is highly recommended for semiconductor fabrication processes requiring the deposition of silicon carbide at reduced thermal budgets (<1000 °C) to protect underlying device layers and reduce energy consumption[2].
In complex multi-step organic synthesis, DEMS provides a highly specific steric profile for alcohol protection, offering greater stability than TMS ethers while remaining significantly easier to deprotect than TES or TIPS ethers [1].
Flammable;Irritant